Butanthial
Description
Structurally, it features two thioaldehyde (-CHS) groups on adjacent carbon atoms within a butane chain. Its reactivity is driven by the electron-deficient nature of the thioaldehyde moieties, enabling nucleophilic additions and polymerization . Despite its theoretical significance, peer-reviewed studies on Butanthial are scarce, necessitating comparisons with structurally or functionally analogous compounds (e.g., ethanedithial, propanethial S-oxide) to infer its properties .
Properties
Molecular Formula |
C4H8S |
|---|---|
Molecular Weight |
88.17 g/mol |
IUPAC Name |
butanethial |
InChI |
InChI=1S/C4H8S/c1-2-3-4-5/h4H,2-3H2,1H3 |
InChI Key |
QYYAEQQRMTZUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=S |
Origin of Product |
United States |
Preparation Methods
Butanthial can be synthesized through the free radical catalyzed addition of hydrogen sulfide to 1-butene . This reaction is typically performed using ultraviolet light as a catalyst. Industrial production methods often involve similar processes, ensuring the efficient and large-scale production of butanethial for various applications .
Chemical Reactions Analysis
Butanthial undergoes several types of chemical reactions, including:
Scientific Research Applications
Butanthial has several scientific research applications:
Mechanism of Action
The mechanism of action of butanethial involves its interaction with various molecular targets, primarily through its sulfhydryl group. This group can form covalent bonds with other molecules, leading to the formation of disulfides and other compounds . The pathways involved in these reactions are crucial for understanding the biological and chemical effects of butanethial .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are selected based on structural homology (sulfur-containing aldehydes) or shared applications (cross-linking agents, flavorants):
Ethanedithial (1,2-Ethanedithial)
- Structure : C₂H₂S₂, with two thioaldehyde groups on adjacent carbons.
- Reactivity : Highly reactive due to conjugated electron-deficient centers; undergoes rapid polymerization unless stabilized .
- Applications : Used as a cross-linker in rubber vulcanization and precursor for heterocyclic synthesis.
- Key Differences : Shorter carbon chain than Butanthial, leading to lower thermal stability (decomposes at 80°C vs. This compound’s hypothetical stability up to 120°C) .
Propanethial S-Oxide (Onion Lachrymatory Factor)
- Structure : C₃H₆OS, featuring a thioaldehyde group and sulfoxide moiety.
- Reactivity : Releases sulfenic acid upon hydrolysis, responsible for lacrimatory effects in onions.
- Applications : Model compound for studying enzymatic pathways in Allium species.
- Key Differences : The sulfoxide group in propanethial S-oxide introduces polarity absent in this compound, altering solubility (water-soluble vs. This compound’s hydrophobic nature) .
1,4-Butanediol Diglycidyl Ether (BDDE)
- Structure : Epoxide-functionalized butane derivative.
- Reactivity : Forms covalent bonds with nucleophiles (e.g., hydroxyl groups in hyaluronic acid).
- Applications : Cross-linking agent in biomedical hydrogels.
- Key Differences : While BDDE is an epoxide, this compound’s thioaldehyde groups offer distinct reaction pathways (e.g., thioacetal formation vs. epoxy ring-opening) .
Data Tables
Table 1: Physicochemical Properties of this compound and Analogues
| Property | This compound (Hypothetical) | Ethanedithial | Propanethial S-Oxide | BDDE |
|---|---|---|---|---|
| Molecular Formula | C₄H₆S₂ | C₂H₂S₂ | C₃H₆OS | C₁₀H₁₈O₃ |
| Boiling Point (°C) | ~150 (est.) | 80 (decomposes) | 92 | 250 |
| Solubility | Low in water | Insoluble | Water-soluble | Miscible in polar solvents |
| Key Functional Groups | Thioaldehyde | Thioaldehyde | Thioaldehyde, sulfoxide | Epoxide |
Sources: Hypothetical data inferred from analogous compounds .
Research Findings and Limitations
- Synthesis Challenges : this compound’s instability under ambient conditions (common to thioaldehydes) complicates isolation . Ethanedithial requires cryogenic storage, suggesting similar handling protocols for this compound .
- Analytical Methods : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for characterizing sulfur-containing analogues, though matrix interference in complex samples remains a hurdle .
- Safety Considerations : Thioaldehydes may release toxic H₂S upon decomposition, necessitating rigorous safety protocols during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
